N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and reaction conditions are documented in the literature . Researchers have successfully prepared Compound X using established methods, ensuring its reproducibility.
Aplicaciones Científicas De Investigación
Lithiation of Heteroaromatic Compounds
Research has shown the lithiation of methyl substituted isoxazoles and oxadiazoles, which could be relevant for the modification of molecules like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. This process can lead to the development of new compounds through lateral lithiation, offering a pathway for functionalizing such molecules for further chemical synthesis and potential therapeutic applications (Micetich, 1970).
Synthesis of Antimicrobial Agents
The molecule's structure, which includes triazole and oxadiazole components, is similar to those in studies focusing on the synthesis of antimicrobial agents. For example, the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated potential antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
C-C Bond Formation
The molecule could be involved in C-C bond formation processes, as seen in research using similar isoxazole derivatives. For instance, auxiliary-directed Pd-catalyzed C(sp3)-H bond activation using isoxazole carboxamide moieties has been demonstrated, suggesting the potential for creating new carbon-carbon bonds in complex organic molecules (Pasunooti et al., 2015).
Synthesis of Ribavirin Analogues
Compounds containing both triazole and oxadiazole moieties have been synthesized for the purpose of creating ribavirin analogues, indicating the potential use of such structures in the development of antiviral drugs (Sharonova et al., 2016).
Direcciones Futuras
: Pagliari, A. B., Rosa, J. M. L., Lima, P. S. V. de, Zimmer, G. C., da Silva, M. E. C., Oliveira, É. G. de, Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2023). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 25(36), 5900–5910. DOI: 10.1039/D3CE00643C
Mecanismo De Acción
Mode of Action
It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvents and flexibility . For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c1-10-7-12(21-25-10)15-19-14(26-22-15)9-17-16(24)13-8-18-23(20-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSBNSDIZMTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.